Cas no 7716-36-1 (1-phenylindazole-3-carboxylic acid)

1-phenylindazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1H-INDAZOLE-3-CARBOXYLIC ACID, 1-PHENYL-
- 1-phenylindazole-3-carboxylic acid
- 1-phenyl-1H-indazole-3-carboxylic acid
- 7716-36-1
- SCHEMBL7421574
- DB-201840
- BS-42903
- 1H-Indazole-3-carboxylicacid,1-phenyl-
- PB43445
- P18124
- MFCD23704704
- HSAZLBYRKSQEJB-UHFFFAOYSA-N
- HAA71636
-
- MDL: MFCD23704704
- インチ: InChI=1S/C14H10N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-9H,(H,17,18)
- InChIKey: HSAZLBYRKSQEJB-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C(C=C1)N2C3=CC=CC=C3C(=N2)C(=O)O
計算された属性
- せいみつぶんしりょう: 238.074227566g/mol
- どういたいしつりょう: 238.074227566g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 315
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 55.1Ų
1-phenylindazole-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96623-1G |
1-phenylindazole-3-carboxylic acid |
7716-36-1 | 97% | 1g |
¥ 4,798.00 | 2023-04-13 | |
abcr | AB545621-1 g |
1-Phenylindazole-3-carboxylic acid; . |
7716-36-1 | 1g |
€1,278.90 | 2023-07-11 | ||
eNovation Chemicals LLC | D395296-25g |
1-Phenyl-1H-indazole-3-carboxylic acid |
7716-36-1 | 95% | 25g |
$2100 | 2024-05-23 | |
eNovation Chemicals LLC | D395296-1g |
1-Phenyl-1H-indazole-3-carboxylic acid |
7716-36-1 | 95% | 1g |
$660 | 2024-05-23 | |
abcr | AB545621-500 mg |
1-Phenylindazole-3-carboxylic acid; . |
7716-36-1 | 500MG |
€867.50 | 2023-07-11 | ||
eNovation Chemicals LLC | D618964-1G |
1-phenylindazole-3-carboxylic acid |
7716-36-1 | 97% | 1g |
$900 | 2024-07-21 | |
Advanced ChemBlocks | P45198-1G |
1-phenylindazole-3-carboxylic acid |
7716-36-1 | 97% | 1G |
$945 | 2023-09-15 | |
Chemenu | CM760007-10g |
1H-Indazole-3-carboxylic acid, 1-phenyl- |
7716-36-1 | 95%+ | 10g |
$4362 | 2023-01-07 | |
abcr | AB545621-250 mg |
1-Phenylindazole-3-carboxylic acid; . |
7716-36-1 | 250MG |
€537.70 | 2023-07-11 | ||
Advanced ChemBlocks | P45198-250MG |
1-phenylindazole-3-carboxylic acid |
7716-36-1 | 97% | 250MG |
$375 | 2023-09-15 |
1-phenylindazole-3-carboxylic acid 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
1-phenylindazole-3-carboxylic acidに関する追加情報
1-phenylindazole-3-carboxylic acid (CAS No. 7716-36-1): A Comprehensive Overview
1-phenylindazole-3-carboxylic acid, identified by its Chemical Abstracts Service number CAS No. 7716-36-1, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic organic compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The molecule consists of an indazole core substituted with a phenyl group at the 1-position and a carboxylic acid moiety at the 3-position, making it a versatile scaffold for further chemical modifications and biological evaluations.
The indazole ring system is a prominent feature in many pharmacologically active molecules, known for its ability to interact with biological targets such as enzymes and receptors. The presence of the phenyl group enhances the lipophilicity of the compound, which can be crucial for membrane permeability and bioavailability. Additionally, the carboxylic acid functionality provides a site for further derivatization, allowing chemists to tailor the compound's properties for specific applications.
In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with potential therapeutic benefits. Among these, 1-phenylindazole-3-carboxylic acid has emerged as a promising candidate due to its structural versatility and functional group compatibility. Studies have demonstrated its utility in various chemical transformations, including esterification, amidation, and alkylation, which can yield derivatives with enhanced biological activity.
The compound's potential applications extend to the field of drug discovery. Researchers have explored its interaction with different biological targets, including enzymes involved in metabolic pathways and receptors associated with neurological disorders. Preliminary studies suggest that derivatives of 1-phenylindazole-3-carboxylic acid may exhibit inhibitory effects on certain enzymes, making them candidates for further development as therapeutic agents.
One of the most intriguing aspects of 1-phenylindazole-3-carboxylic acid is its role as a building block in the synthesis of more complex molecules. The indazole core can be modified in multiple ways, allowing chemists to explore a wide range of structural variations. This flexibility has led to several innovative synthetic strategies being developed, which could have broader implications in organic synthesis beyond pharmaceutical applications.
The chemical properties of 1-phenylindazole-3-carboxylic acid also make it an interesting subject for computational studies. Molecular modeling techniques have been employed to understand its interactions with biological targets at the atomic level. These studies not only provide insights into the compound's mechanism of action but also help in designing more effective derivatives.
In conclusion, 1-phenylindazole-3-carboxylic acid (CAS No. 7716-36-1) is a multifaceted compound with significant potential in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and functional group compatibility make it a valuable scaffold for developing novel therapeutic agents. As research continues to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in drug discovery and organic chemistry.
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